molecular formula C15H11ClN2O B1352992 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol CAS No. 36124-03-5

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Cat. No. B1352992
CAS RN: 36124-03-5
M. Wt: 270.71 g/mol
InChI Key: LORUSDINHPKFMM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the linear formula C15H11ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is represented by the SMILES string ClC1=CC (C2=CC=NN2C3=CC=CC=C3)=C (O)C=C1 . The InChI key for this compound is LORUSDINHPKFMM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a solid . It does not have a flash point, indicating that it is not flammable under normal conditions .

Scientific Research Applications

Anti-Inflammatory Applications

The pyrazolylphenol structure of the compound is similar to that of known non-steroidal anti-inflammatory drugs (NSAIDs). It could be explored for its COX-2 inhibitory properties, which might make it a candidate for treating inflammatory conditions .

Neurological Studies

Given its structural similarity to other compounds that have been used to image the expression of Cyclooxygenase-2 (COX-2) in the brain, this compound could be used in the synthesis of radiotracer candidates for brain imaging .

Environmental Impact Studies

The compound’s safety data indicates potential environmental hazards, such as aquatic toxicity. This makes it a subject of interest for environmental studies to understand and mitigate its impact when used in industrial or pharmaceutical applications .

Pharmacokinetics and Drug Development

The physicochemical properties of the compound, such as solubility and lipophilicity, are crucial in drug design. Its moderate lipophilicity and solubility profile suggest that it could be a good candidate for oral administration in pharmacological studies .

Safety And Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irritant 2, and Skin Sensitizer 1 . It has the signal word “Warning” and the hazard statements H317, H319, and H410 . Precautionary statements include P261, P273, P280, P302 + P352, and P333 + P313 .

properties

IUPAC Name

4-chloro-2-(2-phenylpyrazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORUSDINHPKFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90425627
Record name 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

CAS RN

36124-03-5
Record name 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90425627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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